N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
Description
N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine core.
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C10H17N3S/c1-10(2,3)13-9-12-7-5-4-6-11-8(7)14-9/h11H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
LZKRSKBUHIAIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC2=C(S1)NCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a thioamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups.
Scientific Research Applications
N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents and core modifications:
Key Observations :
- Steric Effects : The tert-butyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets compared to smaller substituents like cyclopropyl or planar phenyl groups .
- Electronic Effects : Electron-withdrawing substituents (e.g., chloro in ) may reduce nucleophilicity of the thiazole ring, whereas methoxyethyl groups introduce polarity .
Physicochemical Properties
Melting points and molecular weights from highlight trends in analogs with tert-butyl and thiazole/pyridine cores:
Biological Activity
N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS No. 2059987-05-0) is a nitrogen-sulfur heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.
- Molecular Formula : CHNS
- Molecular Weight : 211.33 g/mol
- Appearance : Crystalline powder
- Purity : Typically ≥ 95%
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing thiazole moieties often exhibit significant activity against enzymes and receptors involved in cancer progression and neurological disorders.
Antitumor Activity
Several studies have reported the antitumor properties of thiazole derivatives. For instance:
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In one study, it demonstrated an IC value of less than 10 µM against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| N-tert-butyl thiazolo[5,4-b]pyridin-2-amine | A-431 | <10 |
| N-tert-butyl thiazolo[5,4-b]pyridin-2-amine | Jurkat | <10 |
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been explored. In a series of experiments:
- Compounds similar to N-tert-butyl thiazolo[5,4-b]pyridin-2-amine were shown to significantly reduce seizure activity in animal models, suggesting a mechanism involving modulation of GABAergic transmission .
Antimicrobial Activity
Thiazole derivatives have exhibited antimicrobial properties against a range of pathogens:
- In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure suggests that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Case Studies
- Study on Antitumor Effects : A recent study synthesized several thiazole derivatives and tested them against various cancer cell lines. N-tert-butyl thiazolo[5,4-b]pyridin-2-amine was among the most active compounds identified.
- Anticonvulsant Testing : In a controlled experiment using PTZ-induced seizures in mice:
Discussion
The biological activity of N-tert-butyl thiazolo[5,4-b]pyridin-2-amine highlights its potential as a lead compound for drug development in oncology and neurology. Its diverse pharmacological effects are likely due to the presence of the thiazole ring which is known for enhancing bioactivity through various mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
